1-ethyl-1H-benzimidazole 3-oxide

bioreductive prodrug hypoxia-selective cytotoxicity benzimidazole N-oxide SAR

1-Ethyl-1H-benzimidazole 3-oxide (C9H10N2O, MW 162.19) is a heterocyclic N-oxide derivative of benzimidazole, possessing a formal N→O zwitterionic ground state and an accessible N-hydroxy tautomeric form. First synthesized via reductive ring-closure of N-acyl-N-ethyl-o-nitroaniline, the compound was characterized by UV spectroscopy showing that the N-oxide form dominates in aqueous solution while the N-hydroxy form prevails in ethanol.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12464274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-benzimidazole 3-oxide
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCN1C=[N+](C2=CC=CC=C21)[O-]
InChIInChI=1S/C9H10N2O/c1-2-10-7-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
InChIKeyGPMPYDDVJQUQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-benzimidazole 3-oxide (CAS 27430-54-2): Core Identity, N-Oxide Tautomerism, and Procurement Context


1-Ethyl-1H-benzimidazole 3-oxide (C9H10N2O, MW 162.19) is a heterocyclic N-oxide derivative of benzimidazole, possessing a formal N→O zwitterionic ground state and an accessible N-hydroxy tautomeric form [1]. First synthesized via reductive ring-closure of N-acyl-N-ethyl-o-nitroaniline, the compound was characterized by UV spectroscopy showing that the N-oxide form dominates in aqueous solution while the N-hydroxy form prevails in ethanol [2]. Its computed XLogP3-AA is 1.4 and its topological polar surface area (TPSA) is 30.4 Ų, placing it in a physicochemical space distinct from non-oxidized 1-ethylbenzimidazole [1]. Known commercial suppliers include Princeton BioMolecular Research, TimTec, and Vitas-M, though supply is primarily from research-scale custom synthesis houses .

Why 1-Ethyl-1H-benzimidazole 3-oxide Cannot Be Interchanged with 1-Alkylbenzimidazoles or Non-Oxide Analogs


Substituting 1-ethyl-1H-benzimidazole 3-oxide with a non-N-oxide 1-ethylbenzimidazole or with another 1-alkyl N-oxide (e.g., 1-methyl or 1-propyl) without quantitative justification carries procurement risk. The N-oxide functional group introduces a tautomeric equilibrium (N-oxide ⇌ N-hydroxy) that is solvent-dependent and influences both reactivity toward electrophiles and biological recognition [1]. Class-level evidence demonstrates that N-oxide benzimidazole derivatives exhibit systematically greater hypoxia-selective cytotoxicity and DNA damage-inducing potency than their non-oxide benzimidazole counterparts [2]. The 1-ethyl substituent further modulates lipophilicity (computed LogP of 2.09 on Chemsrc; XLogP3-AA of 1.4 on PubChem) and steric profile relative to 1-methyl analogs, impacting membrane permeability and target engagement in cellular assays . A generic substitution disregarding these factors may invalidate SAR hypotheses, alter reduction potential, or change the hypoxia/normoxia cytotoxicity ratio, as N-oxide analogs are predisposed to hypoxic targets in tumor biology [2][3].

Quantitative Differentiation Evidence: 1-Ethyl-1H-benzimidazole 3-oxide vs. Comparators


N-Oxide Functional Group Systematically Enhances Hypoxia-Selective Cytotoxicity vs. Non-Oxide Benzimidazoles in A549 Lung Adenocarcinoma

N-oxide benzimidazole derivatives (groups D and B) were compared head-to-head with non-N-oxide benzimidazole derivatives (groups A and C) for DNA damage potency under hypoxic conditions in A549 human lung adenocarcinoma cells. The N-oxide benzimidazole derivatives were demonstrated to be more potent as hypoxia-selective agents for tumor cells than their non-oxide benzimidazole counterparts [1]. This finding establishes the functional significance of the N-oxide moiety in 1-ethyl-1H-benzimidazole 3-oxide for hypoxia-targeted applications, distinguishing it from 1-ethyl-1H-benzimidazole (non-oxide).

bioreductive prodrug hypoxia-selective cytotoxicity benzimidazole N-oxide SAR

Tautomeric Behavior Uniquely Biased by Solvent: N-Oxide Form Dominates Aqueous, N-Hydroxy Form Dominates in Ethanol – A Differential Feature vs. Non-Tautomeric 1-Alkylbenzimidazoles

UV absorption spectroscopy on benzimidazole N-oxide (the parent scaffold of 1-ethyl-1H-benzimidazole 3-oxide) revealed that the N-oxide form exists in aqueous solution while the N-hydroxy tautomer exists in ethanol solution [1]. This tautomeric equilibrium has been confirmed via NMR and DFT calculations for the compound class; the prototropic N-oxide/N-hydroxy tautomerism is a differentiating feature not present in 1-ethyl-1H-benzimidazole (lacking the oxygen atom) [2][3]. For 1-ethyl-1H-benzimidazole 3-oxide specifically, the tautomeric distribution will influence its reactivity profile toward electrophiles, forming O-substituted products via the N-hydroxy form under electrophilic attack, in contrast to N-substituted outcomes expected for the non-oxide analog [2].

tautomerism solvent-dependent equilibrium N-oxide vs. N-hydroxy

HPLC Stability Data Shows N-Oxide Benzimidazole Derivatives Remain Homogeneous for 96 h in 0.2% DMSO Without Degradation to Non-Oxide Analogs

A validated RP-HPLC method demonstrated that N-oxide benzimidazole derivatives remain homogeneous in 0.2% DMSO for up to 96 hours and do not disintegrate into their non-oxide benzimidazole analogs [1]. This finding directly addresses a procurement-critical question: whether 1-ethyl-1H-benzimidazole 3-oxide can be stored and assayed from DMSO stocks without fear of deoxygenation to 1-ethyl-1H-benzimidazole (which would compromise bioreductive SAR studies). The HPLC method showed linearity from 0.1 μg/mL to 0.1 mg/mL (r² ≥ 0.9995) with recovery in the range 99.24–100.00%, establishing analytical reliability for quantitative work [1].

compound stability HPLC validation DMSO stock solution integrity

LogP Differentiates 1-Ethyl-1H-benzimidazole 3-oxide (XLogP3-AA 1.4) from More Hydrophilic 1-H Benzimidazole and More Lipophilic 2-Ethyl Analog; Guides Solubility-Driven Procurement

The computed XLogP3-AA of 1-ethyl-1H-benzimidazole 3-oxide is 1.4 and its topological polar surface area (TPSA) is 30.4 Ų [1]. An alternate source (Chemsrc) reports a computed LogP of 2.09 . For comparison, the parent 1H-benzimidazole has a measured LogP of approximately 1.32, while the 2-ethyl isomer (2-ethyl-1H-benzimidazole 3-oxide) differs in substitution pattern with different steric and electronic effects [2]. This moderate lipophilicity, combined with the hydrogen bond acceptor count of 1 and donor count of 0, positions the compound favorably for passive membrane permeation in cellular assays while maintaining sufficient aqueous solubility for DMSO-based stock preparation [1].

lipophilicity LogP physicochemical differentiation

High-Confidence Application Scenarios for 1-Ethyl-1H-benzimidazole 3-oxide Based on Quantitative Differentiation Evidence


Bioreductive Prodrug Lead Optimization: Hypoxia-Selective Anticancer SAR Studies

Use 1-ethyl-1H-benzimidazole 3-oxide as a core scaffold in structure-activity relationship (SAR) studies targeting the hypoxia-selective cytotoxicity of benzimidazole N-oxide derivatives. The N-oxide functional group has been directly shown, in head-to-head comparison, to confer superior hypoxia-selective DNA damage potency relative to non-oxide benzimidazoles in A549 lung adenocarcinoma cells [1]. The 1-ethyl substituent introduces a moderately lipophilic handle (XLogP3-AA 1.4) for probing substitution effects on cellular uptake and hypoxia/normoxia cytotoxicity ratios, while the compound's demonstrated 96-hour stability in DMSO stock solutions supports multi-day assay protocols [2][3].

Tautomerism-Dependent Reactivity Probes: Electrophilic Trapping and Mechanistic Chemistry

The solvent-dependent N-oxide/N-hydroxy tautomerism of 1-ethyl-1H-benzimidazole 3-oxide makes it a mechanistic probe for studying tautomer-directed reactivity [1]. In aqueous environments, the N-oxide form predominates (suitable for aqueous-phase electrophilic substitution studies), while in ethanol the N-hydroxy tautomer becomes dominant, offering a handle for O-alkylation or O-acylation chemistry [1][2]. This tautomeric duality is absent in the non-oxide 1-ethyl-1H-benzimidazole comparator, providing a unique chemical tool for investigating tautomer-specific reactivity outcomes.

Analytical Reference Standard for Benzimidazole N-Oxide Metabolite Identification

Procure 1-ethyl-1H-benzimidazole 3-oxide as an authentic reference standard for HPLC and LC-MS method development aimed at detecting N-oxide metabolites of 1-ethylbenzimidazole-containing drug candidates. Validated HPLC methodology has shown that benzimidazole N-oxides can be chromatographically resolved from their non-oxide analogs with high precision (recovery 99.24–100.00%, linearity r² ≥ 0.9995) [1]. The compound's distinct retention time and UV absorbance profile, combined with the absence of spontaneous deoxygenation in DMSO over 96 hours, establish its suitability as a stable analytical benchmark [1].

Physicochemical Comparator for 1-Alkylbenzimidazole N-Oxide Library Design

Incorporate 1-ethyl-1H-benzimidazole 3-oxide as a key member of a 1-alkylbenzimidazole N-oxide screening library to probe the effect of N-1 alkyl chain length on lipophilicity, cellular permeability, and bioreductive activation. With its computed XLogP3-AA of 1.4 and TPSA of 30.4 Ų, the 1-ethyl derivative occupies a specific physicochemical niche between the 1-methyl (more polar) and 1-propyl (more lipophilic) analogs [1]. Systematic procurement of this compound alongside its 1-methyl and 1-propyl counterparts enables quantitative SAR mapping of LogP-dependent cytotoxicity and target engagement in hypoxia-targeted assays [1][2].

Quote Request

Request a Quote for 1-ethyl-1H-benzimidazole 3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.